Molecular Mass Separation from API and Other Letter-Designated Impurities Enables Unambiguous LC-MS Identification
Mitiglinide Impurity E (C₂₀H₂₇NO₄, MW 345.43 or C₁₉H₂₅NO₄, MW 331.41) exhibits a molecular mass that is +30 Da or +16 Da greater than the parent drug Mitiglinide (C₁₉H₂₅NO₃, MW 315.41), directly attributable to an added oxygen atom or a methylene-plus-oxygen moiety [1]. This mass increment is structurally and analytically distinct from Impurity B (C₁₁H₁₂O₄, MW 208.22; a succinic acid intermediate lacking the isoindole ring), Impurity D (C₁₁H₁₂O₄, MW 208.22; anhydride precursor), and Impurity C/I (C₁₉H₂₅NO₃, MW 315.42; isobaric with API) . Because Impurity C is isobaric with Mitiglinide, it cannot be distinguished by unit-mass MS detection; Impurity E's +30 Da or +16 Da shift provides unambiguous SIM/MRM channel separation, a critical parameter for method specificity in QC release testing [1].
| Evidence Dimension | Molecular weight difference versus Mitiglinide API and other impurity letter codes |
|---|---|
| Target Compound Data | C₂₀H₂₇NO₄, MW 345.43; or C₁₉H₂₅NO₄, MW 331.41 |
| Comparator Or Baseline | Mitiglinide API: C₁₉H₂₅NO₃, MW 315.41 (Δ = +30 or +16 Da); Impurity B/D: C₁₁H₁₂O₄, MW 208.22; Impurity C/I: C₁₉H₂₅NO₃, MW 315.42 (isobaric) |
| Quantified Difference | +30 Da or +16 Da shift from API; ≥+123 Da shift from Impurity B/D |
| Conditions | High-resolution mass spectrometry (Q Exactive); reversed-phase UPLC (ACQUITY HSS T3, 100 mm × 2.1 mm, 1.8 μm) with water–acetonitrile–n-pentanol (75:25:1) mobile phase |
Why This Matters
The unique mass shift provides unambiguous MS selectivity against isobaric Impurity C, eliminating false-negative or false-positive identification risks during stability-indicating method validation.
- [1] Li M, Liu H, Hou J, Wang C, Li W, Che B. Reversed-phase liquid chromatography separation and mass spectrometry fragmentation analysis of mitiglinide and three isomers. Se Pu. 2019;37(4):412-417. PMID: 30977344. View Source
